molecular formula C25H20O B14790017 [2-(3-Methylbenzyl)phenyl](naphthalen-2-yl)methanone CAS No. 7424-67-1

[2-(3-Methylbenzyl)phenyl](naphthalen-2-yl)methanone

Cat. No.: B14790017
CAS No.: 7424-67-1
M. Wt: 336.4 g/mol
InChI Key: DDXXNXVHNWWOMM-UHFFFAOYSA-N
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Description

2-(3-Methylbenzyl)phenylmethanone: is an organic compound with the molecular formula C25H20O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings. This compound is known for its unique structural features, which include a naphthalene ring and a substituted benzyl group. It has applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting naphthalene with [2-(3-Methylbenzyl)phenyl]acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methylbenzyl)phenylmethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Methylbenzyl)phenylmethanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzyl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbenzyl)phenylmethanone
  • 2-(3-Methylbenzyl)phenylmethanone
  • 2-(3-Methylbenzyl)phenylmethanone

Comparison

Properties

CAS No.

7424-67-1

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

[2-[(3-methylphenyl)methyl]phenyl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C25H20O/c1-18-7-6-8-19(15-18)16-22-11-4-5-12-24(22)25(26)23-14-13-20-9-2-3-10-21(20)17-23/h2-15,17H,16H2,1H3

InChI Key

DDXXNXVHNWWOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=CC=C2C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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